Oblimersen sodium was developed by Genta Incorporated and is classified as a phosphorothioate antisense oligodeoxynucleotide. It consists of an 18-base sequence that binds specifically to the first six codons of Bcl-2 mRNA, leading to the degradation of this mRNA and subsequent reduction in Bcl-2 protein levels . The compound has received orphan drug status for multiple myeloma and has undergone various clinical trials to assess its safety and efficacy .
The synthesis of oblimersen sodium involves solid-phase oligonucleotide synthesis techniques. The phosphorothioate backbone is created by substituting non-bridging oxygen atoms in the phosphate groups with sulfur atoms, which enhances stability against nucleolytic degradation .
Key steps in synthesis include:
The molecular formula of oblimersen sodium is C₁₈H₂₁N₃O₈P₃S. Its structure comprises 18 nucleotides linked by phosphorothioate bonds, forming a double-stranded complex with its target mRNA. The specific sequence targets the Bcl-2 mRNA, facilitating its enzymatic cleavage .
Molecular Data:
Oblimersen sodium functions by hybridizing with Bcl-2 mRNA to form a DNA/RNA duplex. This complex is recognized by cellular enzymes, leading to the degradation of the mRNA through RNase H-mediated cleavage .
Key reactions include:
The mechanism of action of oblimersen sodium involves several steps:
Clinical studies have shown that treatment with oblimersen results in significant reductions in Bcl-2 expression levels in various cancer cell lines .
Oblimersen sodium exhibits several notable physical and chemical properties:
Analytical techniques such as mass spectrometry and capillary electrophoresis are employed to assess purity and confirm structural integrity during synthesis .
Oblimersen sodium has been primarily investigated for its therapeutic potential in oncology:
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3